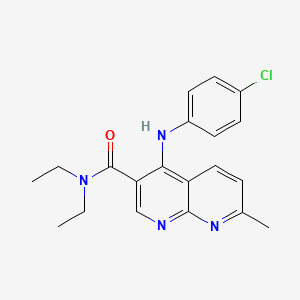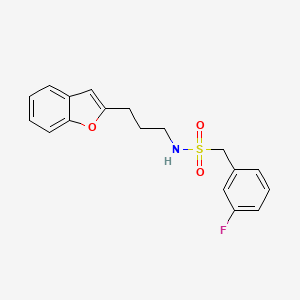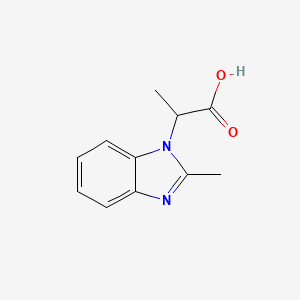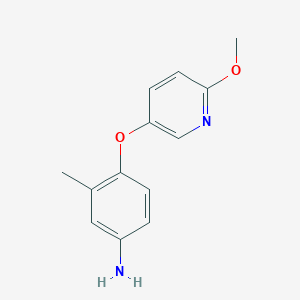![molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9](/img/structure/B2884945.png)
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
概要
説明
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 298.34 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H18O4/c1-2-21-18 (20)12-17 (19)15-8-10-16 (11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 58-62 degrees Celsius .科学的研究の応用
Enantioselective Reduction with Rhizopus Species
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate and related compounds can undergo enantioselective reduction to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process highlights the potential of microbial biocatalysts in producing enantiomerically pure compounds, which are valuable in various chemical syntheses and pharmaceutical applications (Salvi & Chattopadhyay, 2006).
Hydrolysis in Environmental Degradation
In studies of environmental degradation, this compound can serve as a model compound to understand the hydrolysis pathways of certain herbicides. For instance, the hydrolysis of fenoxaprop-p-ethyl, a widely used herbicide, produces ethyl 2-(4-hydroxyphenoxy)propanoate among other products. Understanding these pathways is crucial for assessing environmental impact and designing more eco-friendly herbicides (Lin et al., 2007).
Polymer Chemistry Applications
This compound and its derivatives have applications in polymer chemistry, where they can be used as monomers or intermediates in synthesizing various polymeric materials. These applications leverage the reactivity of the ester and oxopropanoate groups in polymerization reactions, contributing to the development of new materials with tailored properties (Pang et al., 2003).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is a valuable building block for constructing complex molecules. Its reactivity enables various transformations, such as Horner-Wadsworth-Emmons reactions, that are fundamental in synthesizing pharmaceuticals, natural products, and other bioactive compounds (Enders et al., 2003).
Bioanalytical Method Development
The compound has also been the focus of bioanalytical method development, where researchers established a rapid and selective RP-HPLC method for its quantitative measurement. This is crucial in the pharmacokinetic studies of drugs and in ensuring the quality of pharmaceutical formulations (Nemani et al., 2018).
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate are not fully understood yet. It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that benzylic halides typically react via SN1 or SN2 pathways, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
特性
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)


![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)

